

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Phenoxy)methyl)morpholine**

Cat. No.: **B066196**

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2-(Phenoxy)methyl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a phenoxy group via an ether bond. The more complex derivative, (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, is widely known as Reboxetine, an antidepressant that functions as a selective norepinephrine reuptake inhibitor.^[1] The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences their journey from the laboratory to clinical application.^{[2][3]} Understanding the solubility of **2-(phenoxy)methyl)morpholine** in various organic solvents is paramount for several key aspects of drug development, including:

- Chemical Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is crucial for achieving high yields and purity.
- Formulation Development: The choice of solvents or co-solvents is a cornerstone of creating stable and bioavailable drug formulations.
- Preclinical and in vitro Studies: Accurate solubility data is essential for preparing stock solutions and ensuring reliable results in biological assays.^[4]

This guide will focus on the solubility of the **2-(phenoxy)methyl)morpholine** free base, while also providing context from the more widely studied mesylate salt (Reboxetine mesylate).

Theoretical Framework for Solubility

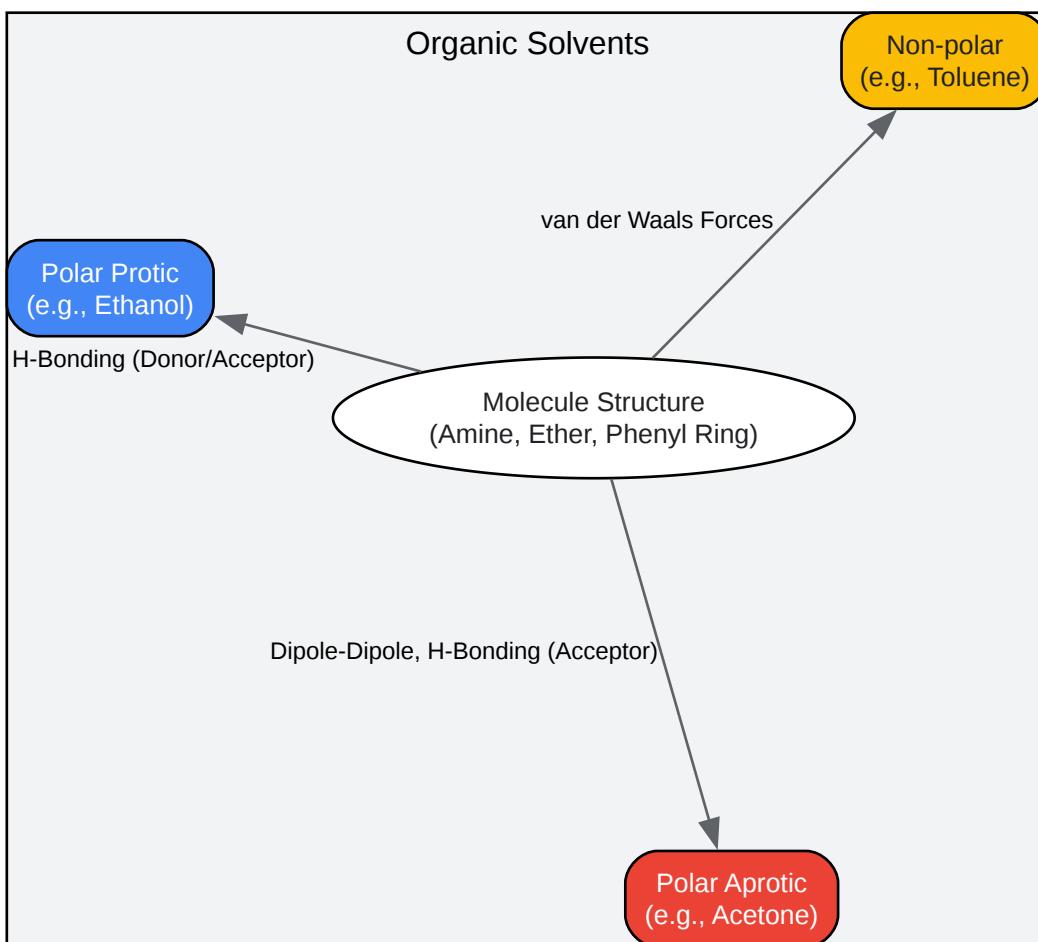
The principle of "like dissolves like" is the cornerstone of understanding solubility. This principle is governed by the intermolecular forces between the solute (**2-(phenoxyethyl)morpholine**) and the solvent molecules. The key structural features of **2-(phenoxyethyl)morpholine** that dictate its solubility are:

- The Morpholine Ring: This heterocyclic amine contains both an ether linkage (a hydrogen bond acceptor) and a secondary amine (a hydrogen bond donor and acceptor). Morpholine itself is miscible with a wide array of organic solvents, from polar to non-polar, including water, acetone, benzene, ethanol, and methanol, which suggests a broad solubility profile for its derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- The Phenoxyethyl Group: The aromatic phenoxy group introduces a non-polar, hydrophobic character to the molecule, while the ether linkage provides a site for hydrogen bonding.
- Overall Polarity: The presence of both polar (amine, ether) and non-polar (phenyl ring) moieties gives **2-(phenoxyethyl)morpholine** a balanced polarity. Its predicted XLogP3 value of 1.2 indicates a degree of lipophilicity.[\[11\]](#)

The interplay of these features with the properties of the organic solvent determines the extent of dissolution. Key solvent properties to consider include:

- Polarity and Dipole Moment: Solvents with a dipole moment can interact with the polar parts of the **2-(phenoxyethyl)morpholine** molecule.
- Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the nitrogen and oxygen atoms of the morpholine ring. Aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors.
- Van der Waals Forces: Non-polar solvents (e.g., hexane, toluene) will primarily interact with the phenyl ring through weaker van der Waals forces.

A visual representation of these key intermolecular interactions is provided in the diagram below.



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Caption: Key intermolecular forces influencing solubility.

Quantitative Solubility Data

While extensive quantitative solubility data for the free base of **2-(phenoxyethyl)morpholine** in a wide range of organic solvents is not readily available in the public domain, the data for its mesylate salt (Reboxetine mesylate) offers valuable insights. It is important to note that the salt form is generally more polar and thus expected to have different solubility characteristics compared to the free base.

Solvent Class	Solvent	2- (Phenoxyethyl)morpholi ne Mesylate (Reboxetine) Solubility (mg/mL)
Polar Protic	Ethanol	~5[12]
Methanol	Soluble (1.0 mg/mL as free base)[13]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	~20[12]
Dimethylformamide (DMF)	~20[12]	
Aqueous Buffer	PBS (pH 7.2)	~10[12]

Note: The solubility values can be influenced by factors such as temperature, crystalline form of the solute, and the presence of impurities.

Given the lack of public data for the free base, the following section provides a detailed protocol for its experimental determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14][15] The following protocol is a standardized procedure that can be adapted for **2-(phenoxyethyl)morpholine**.

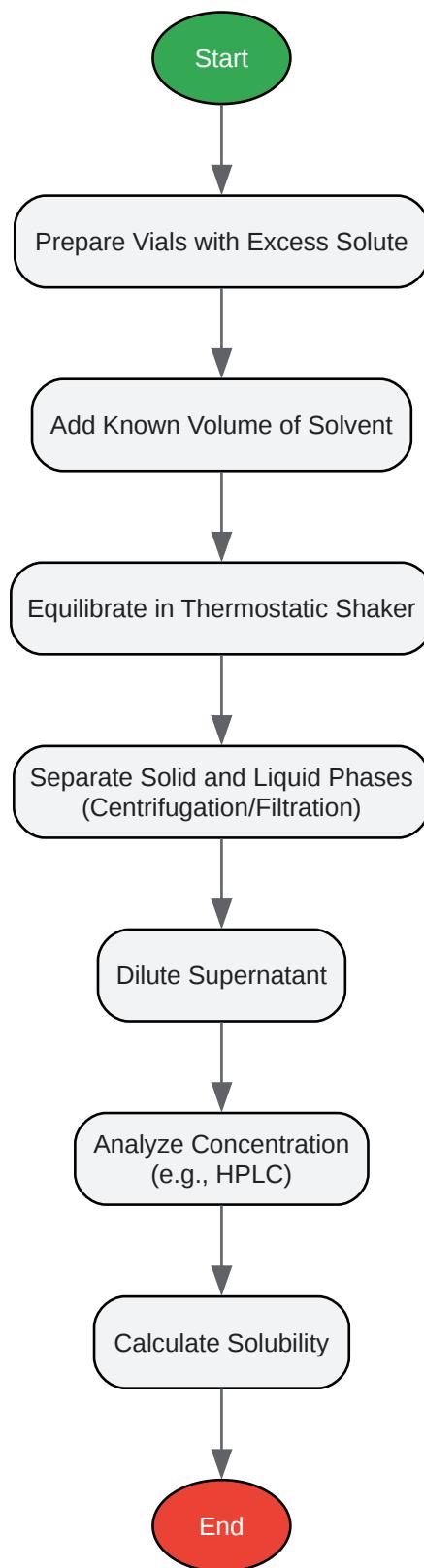
Materials and Equipment

- **2-(Phenoxyethyl)morpholine** (solid form)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Thermostatic shaker or incubator

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow

The workflow for determining the solubility of a research compound is systematically outlined in the diagram below.



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Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2-(phenoxyethyl)morpholine** to several vials. A sufficient excess ensures that a saturated solution is in equilibrium with the undissolved solid.
 - Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to ensure equilibrium has been reached.[2]
- Sample Separation:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
- Analysis:
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **2-(phenoxyethyl)morpholine** in the diluted sample using a validated analytical method, such as HPLC.
 - Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

- Calculation:
 - Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of **2-(phenoxyethyl)morpholine** in the specific solvent at the tested temperature.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the solubility of **2-(phenoxyethyl)morpholine** in organic solvents. While quantitative data for the free base is not widely published, the provided theoretical framework, coupled with the detailed experimental protocol, empowers researchers to generate a comprehensive solubility profile. The known solubility of the mesylate salt and the high solubility of the parent morpholine scaffold suggest that **2-(phenoxyethyl)morpholine** is likely to be soluble in a range of polar organic solvents.

For future work, the generation of a comprehensive, publicly available dataset of the solubility of **2-(phenoxyethyl)morpholine** free base in a diverse set of organic solvents would be of great value to the scientific community. Additionally, the use of computational models such as COSMO-RS or UNIFAC could provide valuable predictive insights to complement experimental data and guide solvent selection in the early stages of research and development.[\[1\]](#)[\[16\]](#)

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